4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a piperidine moiety, which is further substituted with a 4-bromophenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Scientific Research Applications
4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyridine moieties may interact with other molecular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
Uniqueness
Compared to similar compounds, 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine exhibits unique properties due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. These unique characteristics make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-3-5-16(6-4-13)23(20,21)19-11-1-2-15(12-19)22-14-7-9-18-10-8-14/h3-10,15H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUARTJALSMMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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